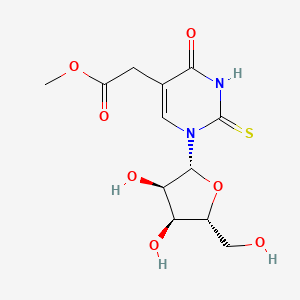

5-(甲氧羰基甲基)-2-硫尿苷

描述

Synthesis Analysis

The synthesis of 5-(Methoxycarbonylmethyl)-2-thiouridine involves several key steps starting from simpler precursors. Małkiewicz and Nawrot (1987) described a method involving the ethanolysis of 5-cyanomethoxy-2-thiouracil leading to 5-ethoxycarbonylmethoxy-2-thiouracil. Further reactions with sugar components yield the target compound upon treatment with sodium methanolate/methanol (Małkiewicz & Nawrot, 1987).

Molecular Structure Analysis

The molecular structure of 5-(Methoxycarbonylmethyl)-2-thiouridine and its analogs has been explored through various spectroscopic techniques. Yokoyama et al. (1979) elucidated the molecular conformations of 2-thiopyrimidine nucleosides, including 5-(Methoxycarbonylmethyl)-2-thiouridine, in solution using proton NMR and other analytical methods (Yokoyama et al., 1979).

Chemical Reactions and Properties

The reactivity of 5-(Methoxycarbonylmethyl)-2-thiouridine with various reagents has been studied to understand its chemical behavior. Ogihara and Mitsunobu (1982) investigated the desulfurization of 5-(Methoxycarbonylmethyl)-2-thiouridine using dipotassium diazenedicarboxylate, demonstrating the compound's susceptibility to redox reactions and its potential for chemical modifications (Ogihara & Mitsunobu, 1982).

科学研究应用

化学反应和衍生物:

- 5-(甲氧羰基甲基)-2-硫尿苷与二钾重氮二羧酸酯和 N2H4–H2O2 反应形成 1-(β-D-呋喃核糖基)-5-甲氧羰基甲基-4-(1H)-嘧啶酮,表明二亚胺参与了反应 (Ogihara & Mitsunobu, 1982).

tRNA 中的构象特征:

- 使用质子核磁共振研究了天然存在的 2-硫嘧啶核苷(包括 5-(甲氧羰基甲基)-2-硫尿苷)在 tRNA 中的构象。这些核苷主要采用 3E-gg-反式构象,有助于 tRNA 构象的稳定性 (Yokoyama et al., 1979).

在真核 tRNA 修饰中的作用:

- 真核 tRNA 中的摆动修饰,5-(甲氧羰基甲基)-2-硫尿苷,对于正确解码 NNR 密码子至关重要。2-硫基团通过固定核糖环状构象来稳定密码子-反密码子的配对。已经鉴定出酿酒酵母中必需的用于该化合物 2-硫化的基因,突出了一个独特的真核硫传递系统 (Noma, Sakaguchi, & Suzuki, 2009).

圆二色性研究:

- 圆二色性被用来研究 5-(甲氧羰基甲基)-2-硫尿苷的构象。分析表明优选 β-构型和 3E-gg-反式构型。这项研究有助于理解 tRNA 片段的构象特性 (Galat, Serafinowski, & Koput, 1984).

对翻译解码的影响:

- 摆动尿苷处的修饰,如 5-(甲氧羰基甲基)-2-硫尿苷,提高了 tRNA 中密码子读取的效率并防止错误翻译。对 Alkbh8−/− 小鼠的研究表明,ALKBH8 对于这种修饰的生物发生中的最后一步至关重要,证明了其在翻译解码中的重要性 (Songe-Møller et al., 2010).

属性

IUPAC Name |

methyl 2-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-oxo-2-sulfanylidenepyrimidin-5-yl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O7S/c1-20-7(16)2-5-3-14(12(22)13-10(5)19)11-9(18)8(17)6(4-15)21-11/h3,6,8-9,11,15,17-18H,2,4H2,1H3,(H,13,19,22)/t6-,8-,9-,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLZXTFWTDIBXDF-PNHWDRBUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CN(C(=S)NC1=O)C2C(C(C(O2)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)CC1=CN(C(=S)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401277755 | |

| Record name | 5-(Methoxycarbonylmethyl)-2-thiouridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401277755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methoxycarbonylmethyl-2-thiouridine | |

CAS RN |

20299-15-4 | |

| Record name | 5-(Methoxycarbonylmethyl)-2-thiouridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20299-15-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Methoxycarbonylmethyl)-2-thiouridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401277755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Acetyl-7-[(oxiran-2-yl)methoxy]benzofuran](/img/structure/B1145473.png)

![Methyl 4-[3,6,8-tris(4-methoxycarbonylphenyl)pyren-1-yl]benzoate](/img/structure/B1145475.png)